For-met-leu-glu-OH

Overview

Description

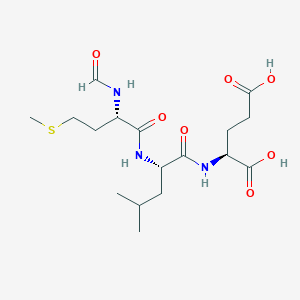

“For-met-leu-glu-OH” is a special chemical with the molecular formula C17H29N3O7S and a molecular weight of 419.49 . It is provided by BOC Sciences, a world-leading provider of special chemicals .

Synthesis Analysis

The synthesis of “For-met-leu-glu-OH” involves complex chemical reactions. The cleavage and deprotection of peptides after Fmoc synthesis is a crucial step in peptide synthesis . This process separates the peptide from the support while removing the protecting groups from the side-chains . The goal is to minimize the exposure of the peptide to the cleavage reagent .

Molecular Structure Analysis

The molecular structure of “For-met-leu-glu-OH” can be analyzed using various techniques. For instance, ChemSpider provides detailed information about the molecular formula, average mass, and monoisotopic mass of the compound .

Chemical Reactions Analysis

The stability of “For-met-leu-glu-OH” can be significantly affected by Met/Leu substitutions . For instance, the single mutant M234L and the triple mutant M225L/M234L/M243L have higher catalytic efficiency than the native enzyme . Substitution of methionine by leucine at the position of 243 increased the free energy gain by 670 J mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “For-met-leu-glu-OH” can be analyzed using various techniques. For instance, Nuclear Magnetic Resonance (NMR) Spectroscopy and Magnetic Resonance Imaging (MRI) can easily detect the presence of sugar, water, and oil in food particles .

Scientific Research Applications

Receptor Binding and Biological Activity

For-met-leu-glu-OH and its analogs have been studied for their biological activities on human neutrophils. Research indicates that these peptides, especially for-Met-Leu-Asp-OMe, act as full agonists with higher efficacy than formyl-Met-Leu-Phe-OMe, a model chemoattractant. These studies contribute to understanding the role of hydrophilic side chains and Phe substitution in receptor binding and biological responses (Spisani et al., 2003).

Metabolic and Glucosinolate Pathways

Investigations into the metabolic pathways of Arabidopsis thaliana reveal the role of isopropylmalate isomerase (IPMI) in both Leu biosynthesis and the Met chain elongation cycle for glucosinolate formation. These studies highlight the interconnectedness of the Met and Leu pathways and their importance in plant biology (Knill et al., 2009).

Enzymatic Activity and Protein Studies

Research has shown the significance of Leu in amplifying the effects of metformin on insulin sensitivity and glycemic control in diet-induced obese mice. This indicates a crucial interaction between Leu and Met in the context of metabolic regulation (Fu et al., 2015).

HIV-1 Proteinase Study

A study on HIV-1 proteinase involved the use of peptides with Leu and Met residues to understand the enzyme's kinetic parameters and reaction to inhibitors. This research contributes to the understanding of HIV-1 proteinase's functioning and potential therapeutic interventions (Richards et al., 1990).

Glucosinolate and Leu Biosynthesis

Investigations into Arabidopsis thaliana's isopropylmalate isomerase small subunit 1 (IPMI SSU1) highlight its role in Leu biosynthesis and Met chain elongation for glucosinolate formation. This is vital for understanding plant growth, development, and metabolism (Imhof et al., 2014).

Heart Physiology and Enkephalins

A study on guinea pig hearts revealed the presence of leucine5-enkephalin (Leu-ENK) and methionine5 enkephalin (Met-ENK), suggesting an enkephalinergic innervation of the heart and their potential role in cardiac reflex mechanisms (Lang et al., 1983).

Sirt1/AMPK Signaling Pathway

Research indicates that the combination of Leucine (Leu) and Metformin (Met) activates the Sirt1/AMPK signaling pathway, enhancing insulin sensitivity and metabolism. This synergistic effect suggests potential therapeutic strategies for metabolic disorders (Banerjee et al., 2016).

Mechanism of Action

Leucine, one of the components of “For-met-leu-glu-OH”, increases protein synthesis through activation of the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells . It promotes energy metabolism (glucose uptake, mitochondrial biogenesis, and fatty acid oxidation) to provide energy for protein synthesis, while inhibiting protein degradation .

Future Directions

The future directions of “For-met-leu-glu-OH” research could involve further investigation of its response against both temperature and H2O2, to understand the defense mechanisms, and to increase its stability under oxidative stress conditions . Moreover, researchers could focus on finding ACE inhibitors, antioxidant, and anti-inflammatory peptides from natural sources, such as legumes .

properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3O7S/c1-10(2)8-13(20-15(24)11(18-9-21)6-7-28-3)16(25)19-12(17(26)27)4-5-14(22)23/h9-13H,4-8H2,1-3H3,(H,18,21)(H,19,25)(H,20,24)(H,22,23)(H,26,27)/t11-,12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMPHASGNWQJQY-AVGNSLFASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCSC)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201241108 | |

| Record name | L-Glutamic acid, N-formyl-L-methionyl-L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

For-met-leu-glu-OH | |

CAS RN |

59880-98-7 | |

| Record name | L-Glutamic acid, N-formyl-L-methionyl-L-leucyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59880-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, N-formyl-L-methionyl-L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B3029166.png)